molecular formula C19H30O B1264237 4,5-(Methanoxy-2-methylethano)isolongifol-4-ene

4,5-(Methanoxy-2-methylethano)isolongifol-4-ene

Cat. No.: B1264237
M. Wt: 274.4 g/mol
InChI Key: WORODHPCRUJQIA-UJZFSRJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-(methanoxy-2-methylethano)isolongifol-4-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Methyl-t-Butyl Ether : A study by Adams, Clement, and Graham (1982) explored the synthesis of methyl-t-butyl ether from methanol and isobutene using a clay catalyst. This process highlights the potential for synthesizing complex ethers which could relate to the chemical structure and reactivity of 4,5-(Methanoxy-2-methylethano)isolongifol-4-ene (Adams, Clement, & Graham, 1982).

  • Methane Mono-Oxygenase Activity : Colby, Stirling, and Dalton (1977) investigated methane mono-oxygenase's ability to oxidize various methane derivatives, including methanol. This enzyme's broad substrate specificity could be relevant to understanding the biochemical interactions of complex molecules like this compound (Colby, Stirling, & Dalton, 1977).

  • Electrochemical Oxidation of Catechol Derivatives : Nematollahi and Golabi (1996) conducted a study on the electrochemical oxidation of catechol and its derivatives in methanol. Their findings contribute to understanding the electrochemical behavior of complex organic molecules, which could be relevant for this compound (Nematollahi & Golabi, 1996).

Catalysis and Reaction Mechanisms

  • Catalytic Function in Reduction Reactions : Inoue and Tamura (1986) explored the catalytic function of a 4-methylthiazolium salt in the reductive cleavage of disulphides in methanol. This study provides insights into catalytic processes involving complex molecular structures, which might be applicable to the study of this compound (Inoue & Tamura, 1986).

  • Asymmetric Aldol Reaction Catalysis : Zhang, Zhu, Yu, and Yu (2015) utilized 4,5-methano-L-proline as a chiral organocatalyst in asymmetric aldol reactions. The high enantioselectivity achieved in their study could offer a perspective on the catalytic potential of structurally complex compounds similar to this compound (Zhang, Zhu, Yu, & Yu, 2015).

Properties

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(1S,12S)-2,2,8,11,11-pentamethyl-6-oxatetracyclo[10.2.1.01,10.04,9]pentadec-4(9)-ene

InChI

InChI=1S/C19H30O/c1-12-10-20-11-13-8-17(2,3)19-7-6-14(9-19)18(4,5)16(19)15(12)13/h12,14,16H,6-11H2,1-5H3/t12?,14-,16?,19-/m0/s1

InChI Key

WORODHPCRUJQIA-UJZFSRJTSA-N

Isomeric SMILES

CC1COCC2=C1C3[C@@]4(CC[C@@H](C4)C3(C)C)C(C2)(C)C

Canonical SMILES

CC1COCC2=C1C3C(C4CCC3(C4)C(C2)(C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-(Methanoxy-2-methylethano)isolongifol-4-ene
Reactant of Route 2
4,5-(Methanoxy-2-methylethano)isolongifol-4-ene
Reactant of Route 3
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Reactant of Route 4
4,5-(Methanoxy-2-methylethano)isolongifol-4-ene
Reactant of Route 5
4,5-(Methanoxy-2-methylethano)isolongifol-4-ene
Reactant of Route 6
4,5-(Methanoxy-2-methylethano)isolongifol-4-ene

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